3-[(2,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid
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Overview
Description
3-[(2,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid is an organic compound with the molecular formula C12H8Cl2O2S2 It is characterized by the presence of a thiophene ring substituted with a carboxylic acid group and a sulfanyl group attached to a 2,4-dichlorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid typically involves the following steps:
Formation of 2,4-Dichlorobenzyl Chloride: This can be achieved by the chlorination of 2,4-dichlorotoluene using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Sulfanylation Reaction: The 2,4-dichlorobenzyl chloride is then reacted with thiophenol in the presence of a base such as sodium hydroxide to form 2,4-dichlorobenzyl thiophenol.
Cyclization and Carboxylation: The 2,4-dichlorobenzyl thiophenol undergoes cyclization with thiophene-2-carboxylic acid under acidic conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions for electrophilic aromatic substitution typically involve the use of strong acids or bases, depending on the specific reaction.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
3-[(2,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: It may be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
- 3-[(2,4-Dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine
- 2,4-Dichlorobenzyl thiophenol
- Thiophene-2-carboxylic acid derivatives
Comparison: Compared to similar compounds, 3-[(2,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid is unique due to the presence of both a thiophene ring and a 2,4-dichlorobenzyl sulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2S2/c13-8-2-1-7(9(14)5-8)6-18-10-3-4-17-11(10)12(15)16/h1-5H,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBPCISMVICZCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=C(SC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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